Methyl 4-(2-aminocyclopentyl)sulfanylbutanoate;hydrochloride
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Overview
Description
“Methyl 4-(2-aminocyclopentyl)sulfanylbutanoate;hydrochloride” is a chemical compound with the CAS Number: 2580206-20-6 . It is also known as SEW2871 and is a selective sphingosine 1-phosphate (S1P) receptor agonist. The compound has potential implications in various fields of research and industry.
Molecular Structure Analysis
The molecular formula of this compound is C10H19NO2S . The InChI code is 1S/C10H19NO2S.ClH/c1-13-10(12)6-3-7-14-9-5-2-4-8(9)11;/h8-9H,2-7,11H2,1H3;1H . The molecular weight is 253.79 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 253.79 . Unfortunately, the search results do not provide more detailed physical and chemical properties.Scientific Research Applications
- Application : Methyl 4-[(2-aminocyclopentyl)sulfanyl]butanoate hydrochloride has been explored as a potential component in piezoelectric generators (PEGs). These devices convert mechanical vibrations (such as from footsteps or machinery) into electrical energy. Hydrogels containing this compound could enhance energy harvesting efficiency .
- Application : Researchers have investigated hydrogels incorporating Methyl 4-[(2-aminocyclopentyl)sulfanyl]butanoate hydrochloride for wound dressing. These hydrogels can provide sustained drug release, promote tissue regeneration, and maintain a moist wound environment .
- Application : Although not directly mentioned in the literature, the compound’s structure suggests potential NLO properties. Further studies could explore its use in optical devices .
- Application : Methyl 4-[(2-aminocyclopentyl)sulfanyl]butanoate hydrochloride can serve as a precursor for synthesizing 3-methyl-5-phenyl-1,2,4-oxadiazole. This compound has antimicrobial and antitumor properties .
Piezoelectric Materials and Energy Harvesting
Biomedical Hydrogels
Nonlinear Optical Materials
Oxadiazole Synthesis
Mechanism of Action
While the specific mechanism of action for “Methyl 4-(2-aminocyclopentyl)sulfanylbutanoate;hydrochloride” is not mentioned in the search results, it is known to be a selective sphingosine 1-phosphate (S1P) receptor agonist.
properties
IUPAC Name |
methyl 4-(2-aminocyclopentyl)sulfanylbutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S.ClH/c1-13-10(12)6-3-7-14-9-5-2-4-8(9)11;/h8-9H,2-7,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAKJJJMVPWRNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCSC1CCCC1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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